molecular formula C23H17FO4 B4295124 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE

2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE

Cat. No.: B4295124
M. Wt: 376.4 g/mol
InChI Key: PQHRKAWREOHOBJ-UHFFFAOYSA-N
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Description

2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dioxinone core structure, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization reactions to form the dioxinone core. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2′-Fluorobenzyloxy)phenylboronic acid
  • 3-(4-Fluorobenzyloxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE stands out due to its unique dioxinone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-[(2-fluorophenyl)methoxy]phenyl]-6-phenyl-1,3-dioxin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO4/c24-20-9-5-4-8-18(20)15-26-19-12-10-17(11-13-19)23-27-21(14-22(25)28-23)16-6-2-1-3-7-16/h1-14,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHRKAWREOHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(O2)C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE
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2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE

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